N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

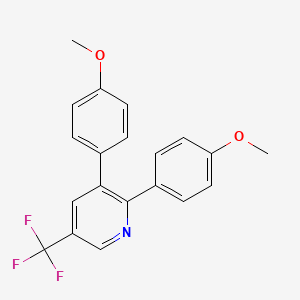

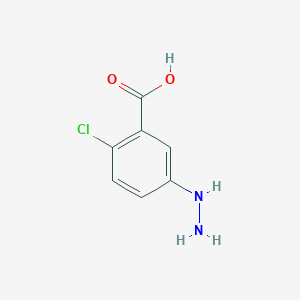

“N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic compound. It appears to contain a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a carboxamide group, a phenyl group, and a methylthio group attached to a benzyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring, the carboxamide group, and the methylthio group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-Triazole derivatives are widely utilized in drug discovery due to their ability to establish hydrogen bonds, which enhances solubility and promotes binding towards biomolecular targets. This makes them suitable candidates for developing new medications .

Organic Synthesis

These compounds play a significant role in organic synthesis. Their unique chemical properties allow them to act as versatile intermediates in the creation of complex organic molecules .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles contribute to the design of polymers with specific mechanical and chemical properties due to their robustness and ability to participate in various chemical reactions .

Supramolecular Chemistry

The triazole ring is often used in supramolecular chemistry for constructing large, complex structures through non-covalent interactions like hydrogen bonding .

Bioconjugation

Triazole derivatives are employed in bioconjugation techniques to attach various biomolecules together, which is essential in the field of chemical biology .

Chemical Biology

They are instrumental in chemical biology for probing biological systems and understanding molecular functions within cells .

Fluorescent Imaging

Due to their fluorescent properties, triazole derivatives are used in imaging techniques to visualize biological processes in real-time .

Materials Science

In materials science, these compounds contribute to the development of new materials with desired properties for various applications .

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide involves the reaction of 4-(methylthio)benzyl azide with phenylacetylene followed by the addition of N-(tert-butoxycarbonyl)glycine to form the desired product.", "Starting Materials": [ "4-(methylthio)benzyl azide", "phenylacetylene", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 4-(methylthio)benzyl azide is reacted with phenylacetylene in the presence of copper(I) iodide and triphenylphosphine to form 4-(methylthio)benzyl-1-phenyl-1H-1,2,3-triazole.", "Step 2: N-(tert-butoxycarbonyl)glycine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to remove the tert-butoxycarbonyl protecting group and the desired product, N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide, is obtained." ] } | |

Número CAS |

1788830-38-5 |

Nombre del producto |

N-(4-(methylthio)benzyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide |

Fórmula molecular |

C17H16N4OS |

Peso molecular |

324.4 |

Nombre IUPAC |

N-[(4-methylsulfanylphenyl)methyl]-5-phenyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C17H16N4OS/c1-23-14-9-7-12(8-10-14)11-18-17(22)16-15(19-21-20-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21) |

Clave InChI |

YIQOOUFZSLFXJA-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2C3=CC=CC=C3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2995411.png)

![1-{[4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2995412.png)

![3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2995418.png)

![N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B2995419.png)